2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone
Description
2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a triazolylmethyl-substituted piperazine moiety
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-12-1-3-13(4-2-12)23-10-15(22)21-7-5-20(6-8-21)9-14-17-11-18-19-14/h1-4,11H,5-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYZZFFOAOKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
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Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
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Etherification: : The 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane. This step often employs a base such as potassium carbonate to facilitate the etherification reaction.
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Piperazine Derivative Formation: : The next step involves the synthesis of the piperazine derivative. This is achieved by reacting piperazine with a suitable alkylating agent to introduce the triazolylmethyl group.
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Coupling Reaction: : Finally, the bromophenoxyalkane is coupled with the piperazine derivative under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals with specific therapeutic targets. Its structure suggests it could interact with various biological receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which could inhibit certain enzymes or receptors. The piperazine moiety may interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Contains a fluorine atom in place of bromine.
2-(4-methylphenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, potentially leading to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
